molecular formula C20H12F3N5O7 B12745606 Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- CAS No. 103829-06-7

Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-

Katalognummer: B12745606
CAS-Nummer: 103829-06-7
Molekulargewicht: 491.3 g/mol
InChI-Schlüssel: DXSZRDRRNLEQHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- is a complex organic compound that features a benzamide core with multiple substituents, including nitro groups and a trifluoromethyl-pyridinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- typically involves multi-step organic reactions. Key steps may include:

    Nitration: Introduction of nitro groups to the benzene ring using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).

    Amination: Conversion of nitro groups to amines using reducing agents such as iron powder and hydrochloric acid.

    Coupling Reactions: Formation of the amide bond through coupling reactions, often using reagents like carbodiimides (e.g., DCC) or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of amines to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Conditions involving Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Wirkmechanismus

The mechanism of action of Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dinitro-N-methylaniline
  • 2-Amino-4-nitro-N-methylaniline
  • 2-Nitro-4-(trifluoromethyl)benzenethiol

Uniqueness

Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and trifluoromethyl-pyridinyl groups makes it particularly interesting for applications requiring specific electronic or steric characteristics.

Eigenschaften

CAS-Nummer

103829-06-7

Molekularformel

C20H12F3N5O7

Molekulargewicht

491.3 g/mol

IUPAC-Name

2-nitro-N-[[3-nitro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]benzamide

InChI

InChI=1S/C20H12F3N5O7/c21-20(22,23)11-5-8-17(24-10-11)35-16-7-6-12(9-15(16)28(33)34)25-19(30)26-18(29)13-3-1-2-4-14(13)27(31)32/h1-10H,(H2,25,26,29,30)

InChI-Schlüssel

DXSZRDRRNLEQHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.